2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

Overview

Description

2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride (2-AIC HCl), also known as indene-2-carboxylic acid hydrochloride (ICA HCl), is a crystalline white powder that is widely used in scientific research. It is a derivative of indene, a hydrocarbon that exists in nature, and is used in a variety of applications in the laboratory. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-AIC HCl.

Scientific Research Applications

Enzymatic Resolution and Pharmaceutical Synthesis

One significant application of this compound is in the enzymatic resolution of cyclic quaternary α-amino esters, as demonstrated by Li, Rantapaju, and Kanerva (2011). They studied the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates using Candida antarctica lipase B. This process resulted in enantiomers with excellent enantioselectivity and theoretical yields, highlighting the compound's utility in creating specific amino acid enantiomers for pharmaceutical purposes (Li, Rantapaju, & Kanerva, 2011).

Chemical Linkers in Peptide Synthesis

Another application is found in the field of peptide synthesis. Hsieh, Wu, and Chen (1998) utilized a novel compound, dihydropyran-2-carboxylic acid, related to the amino acid structure for linking an amino alcohol and an amine resin. This demonstrates the potential of using similar compounds as bifunctional linkers for the solid-phase synthesis of peptide alcohols, suggesting that 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride could serve a similar purpose in peptide synthesis (Hsieh, Wu, & Chen, 1998).

Amino Acid Derived Ionic Liquids

Ohno and Fukumoto (2007) explored the creation of amino acid derived ionic liquids, indicating a broader applicability of amino acids in creating functional materials. They detailed how amino acids, with their carboxylic acid residues and amino groups, can form diverse ionic liquids with unique properties. This insight suggests potential applications for this compound in creating new materials with tailored properties (Ohno & Fukumoto, 2007).

Supramolecular Chemistry

In supramolecular chemistry, Jin et al. (2011) demonstrated the role of 2-aminoheterocyclic compounds in forming binary supramolecular organic salts with carboxylic acid derivatives. This study underscores the importance of amino acids and their derivatives in constructing complex molecular architectures through hydrogen bonding and other non-covalent interactions. It implies that compounds like this compound can be instrumental in designing new supramolecular structures (Jin et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are a major component of the extracellular matrix .

Mode of Action

The compound binds to DDR1, inhibiting its kinase activity . This binding is characterized by a dissociation constant (Kd) of 5.9 nM, indicating a strong affinity between the compound and DDR1 .

Biochemical Pathways

By inhibiting DDR1, this compound affects the signaling pathways downstream of DDR1 . These pathways are involved in various cellular processes, including cell adhesion, proliferation, differentiation, and migration .

Result of Action

The inhibition of DDR1 by this compound can lead to changes in cellular behavior. For instance, it may affect cell adhesion to the extracellular matrix, cell proliferation rates, and the ability of cells to differentiate and migrate .

properties

IUPAC Name |

2-amino-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBGNZQKMUMUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

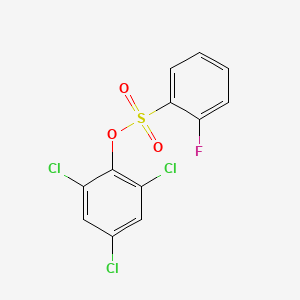

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)

![Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane](/img/structure/B1520144.png)

![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)